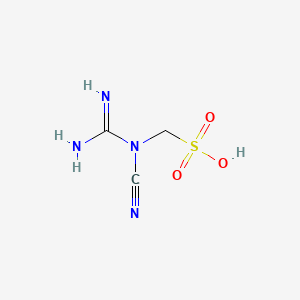
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid is a chemical compound with the molecular formula CH4N2O3S. It is also known by other names such as amino(imino)methanesulfonic acid and formamidinosulfonic acid . This compound is characterized by its white to off-white solid form and is known for its stability under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Amino(imino)methyl)(cyano)amino)methanesulfonic acid typically involves the reaction of thiourea with hydrogen peroxide. The process includes the following steps :
Reactants: Thiourea and hydrogen peroxide.
Conditions: The reaction is carried out in a stainless steel reaction vessel with continuous stirring at a temperature range of 8-10°C.
pH Control: The pH is maintained between 2-3 during the reaction.
Crystallization: The product is crystallized by cooling the reaction mixture to around 5°C.
Purification: The crude product is purified by centrifugation and drying.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of ozone and thiourea or calcium cyanamide, ammonium sulfide, and hydrogen peroxide as raw materials can also be employed .
Analyse Des Réactions Chimiques
Types of Reactions
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced, although it is generally stable and does not exhibit strong reducing properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfonic acids .
Applications De Recherche Scientifique
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the textile industry as a reducing agent and in the paper industry for pulp bleaching.
Mécanisme D'action
The mechanism by which ((Amino(imino)methyl)(cyano)amino)methanesulfonic acid exerts its effects involves its ability to participate in redox reactions. It can act as a reducing agent under specific conditions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea dioxide: Similar in structure and used as a reducing agent in various industrial applications.
Formamidinesulfinic acid: Another related compound with similar properties and applications.
Uniqueness
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid is unique due to its specific stability and reactivity under controlled conditions. Its ability to participate in both oxidation and reduction reactions makes it versatile for various scientific and industrial applications .
Propriétés
Numéro CAS |
5421-93-2 |
|---|---|
Formule moléculaire |
C3H6N4O3S |
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
[carbamimidoyl(cyano)amino]methanesulfonic acid |
InChI |
InChI=1S/C3H6N4O3S/c4-1-7(3(5)6)2-11(8,9)10/h2H2,(H3,5,6)(H,8,9,10) |
Clé InChI |
NBMMALBZZRLSQZ-UHFFFAOYSA-N |
SMILES canonique |
C(N(C#N)C(=N)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


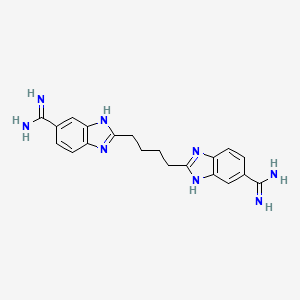
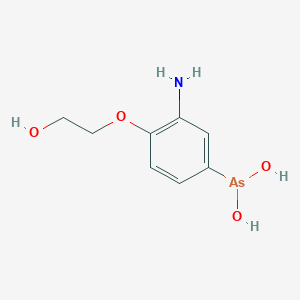
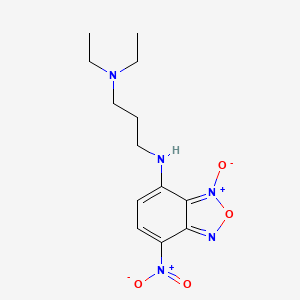
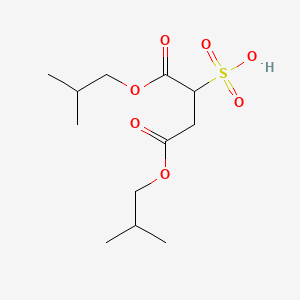
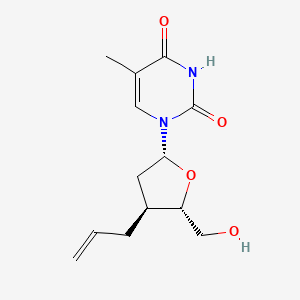
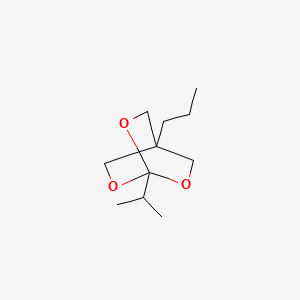


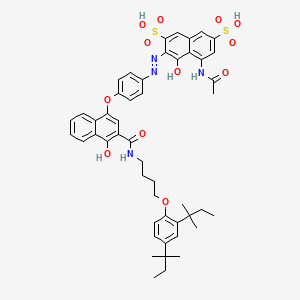
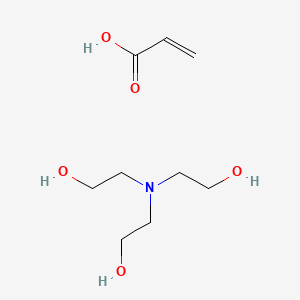
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)



